molecular formula C4H3F2N B053943 3,4-difluoro-1H-pyrrole CAS No. 120047-51-0

3,4-difluoro-1H-pyrrole

Cat. No.: B053943
CAS No.: 120047-51-0
M. Wt: 103.07 g/mol
InChI Key: BMJOPWQYDZAFDZ-UHFFFAOYSA-N
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Description

3,4-difluoro-1H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C4H3F2N and its molecular weight is 103.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anion Receptors : 3,4-difluoro-1H-pyrrole has been utilized in the synthesis of compounds like octamethyloctafluorocalix[4]pyrrole and 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline. These compounds act as neutral anion receptors with enhanced affinities for anions such as fluoride, chloride, or dihydrogen phosphate. The increased affinity is particularly notable for chloride and dihydrogen phosphate anions. This improvement is useful for applications like naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).

  • Building Block for Pyrroles : It serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This involves various chemical reactions like mono-halogenation and cross-coupling reactions, leading to a range of pyrroles with diverse substitution patterns (Chan et al., 1997).

  • Luminescent Liquid Crystals : this compound is used in the synthesis of luminescent liquid crystals. These crystals exhibit strong luminescence in both solid and solution states, with emitted color adjustable from blue to green depending on the substituents. These compounds exhibit phases like Nematic/Sematic A, good thermal stabilities, and high clearing points, making them potential candidates for solid luminescent and display materials (Zhang et al., 2018).

  • Reactive Intermediates : It is used to generate reactive intermediates like 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole. These intermediates can engage in trapping reactions with various compounds, leading to the formation of unique cycloadducts. This is significant in the study of reactive and strained cyclic compounds (Liu et al., 1999).

  • Electron-Transfer Processes : The compound has applications in studies related to electron-transfer processes, as seen in the case of diferrocenylpyrroles. Understanding the redox properties and electronic structures of these compounds is crucial for applications in areas like organometallic chemistry (Goetsch et al., 2014).

  • Electrochemical Polymerization : 3,4-difluoropyrrole (DFP) is used in electrochemical polymerization to create poly(3,4-difluoropyrrole) (PDFP). PDFP exhibits high redox potential, high doping level, and good conductivity. This has implications for the development of materials with enhanced electrochemical properties (Audebert et al., 2000).

Safety and Hazards

3,4-Difluoro-1H-pyrrole is classified as a warning hazard under the GHS07 classification . It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Properties

IUPAC Name

3,4-difluoro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N/c5-3-1-7-2-4(3)6/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJOPWQYDZAFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472976
Record name 3,4-difluoro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120047-51-0
Record name 3,4-difluoro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,4-difluoro-1H-pyrrole interesting for anion recognition?

A1: this compound serves as a valuable building block for creating anion receptors. Research has demonstrated that incorporating this molecule into larger structures like octamethyloctafluorocalix[4]pyrrole and 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline significantly enhances their affinity for anions compared to their non-fluorinated counterparts. [] This enhanced binding affinity is attributed to the electron-withdrawing effects of the fluorine atoms, making the pyrrole NH protons more acidic and thus strengthening hydrogen bond interactions with anions. []

Q2: Which anions show increased binding affinity with fluorinated receptors containing this compound?

A2: Studies using 1H NMR, 19F NMR, and fluorescence emission spectroscopy have shown that incorporating this compound into receptor structures leads to a particularly significant increase in binding affinity for chloride and dihydrogen phosphate anions. [] This effect is especially pronounced in the 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline system, which exhibits a remarkable three orders of magnitude improvement in binding affinity for H2PO4- compared to its non-fluorinated counterpart. []

Q3: How does the size of fluorinated calix[n]pyrroles impact their anion binding selectivity?

A3: Research indicates that as the size of fluorinated calix[n]pyrroles increases (n = 4-6), their selectivity for bromide over chloride also increases. [] This trend is evident in the decreasing binding ratio of Ka(Cl)/Ka(Br) with increasing macrocycle size. [] This observation suggests that larger fluorinated calix[n]pyrroles provide a more suitable binding environment for the larger bromide anion compared to the smaller chloride anion.

Q4: What is the crystal structure of this compound?

A4: The crystal structure of this compound has been determined at 120 K using single-crystal X-ray diffraction analysis. [] The molecule crystallizes in the orthorhombic Pbca space group (no. 61) with unit cell parameters: a = 5.552(1) Å, b = 11.017(2) Å, and c = 13.597(3) Å. [] The crystal structure reveals the presence of intermolecular N-H—F-C hydrogen bonds, with lengths of 2.255(2) Å and 2.292(2) Å, involving three pyrrole units. []

Q5: What are some applications of this compound derivatives in materials science?

A5: Derivatives of this compound, specifically those containing a 2-cyano group, have shown promise in the development of luminescent liquid crystals. [] These materials exhibit adjustable properties based on the specific substituents incorporated into their structure. [] Further research in this area could lead to advancements in display technologies and other applications requiring tunable luminescent materials.

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